4-Ethylhexanoic acid
Overview
Description
4-Ethylhexanoic acid, also known as this compound, is a carboxylic acid with the molecular formula C8H16O2. It is a medium-chain fatty acid characterized by the presence of an ethyl group at the fourth carbon of the hexanoic acid chain. This compound is a colorless oily liquid with a distinctive odor.
Synthetic Routes and Reaction Conditions:
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Hydroformylation of Propylene: The industrial production of this compound often begins with the hydroformylation of propylene to produce butyraldehyde. This is followed by an aldol condensation reaction to form 2-ethylhexenal, which is then hydrogenated to yield 2-ethylhexanal. The final step involves the oxidation of 2-ethylhexanal to produce this compound .
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Oxidation of 4-Ethylhexanol: Another method involves the oxidation of 4-ethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones.
Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts for Esterification: Sulfuric acid.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Esterification: Esters.
Scientific Research Applications
4-ethylhexanoic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including esters and amides.
Biology: This compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 4-ethylhexanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in fatty acid metabolism.
Signal Transduction: This compound can modulate signal transduction pathways by interacting with specific receptors and proteins.
Cellular Effects: It influences cellular processes such as proliferation, differentiation, and apoptosis through its effects on gene expression and protein activity.
Comparison with Similar Compounds
Hexanoic Acid:
2-Ethylhexanoic Acid: This compound has the ethyl group at the second carbon instead of the fourth.
Butyric Acid: A four-carbon carboxylic acid with a similar structure but shorter chain length.
Uniqueness of 4-Ethylhexanoic Acid:
- The presence of the ethyl group at the fourth carbon distinguishes it from other hexanoic acid derivatives, influencing its chemical reactivity and physical properties .
- Its specific structure makes it suitable for unique applications in the synthesis of specialized organic compounds and industrial products .
Properties
IUPAC Name |
4-ethylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXVWHRKCNYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212200 | |
Record name | Hexanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-66-7 | |
Record name | 4-Ethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC44869 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ETHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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